L-LEUCINE (5,5,5-D3)
Description
Significance of L-Leucine in Biological Systems and Metabolism
L-Leucine holds a position of prominence in biochemistry and nutrition due to its multifaceted roles in the body. wikipedia.org It is not merely a building block for proteins but also a potent signaling molecule that regulates critical cellular processes.
L-Leucine is one of the three essential branched-chain amino acids (BCAAs), alongside L-Isoleucine and L-Valine. nih.gov The term "essential" signifies that the human body cannot synthesize it, making it a mandatory component of the diet. wikipedia.orgnih.gov Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are mainly broken down in skeletal muscle, where they can be used as an energy source during exercise. nih.govrochester.edu This unique metabolic characteristic underscores their importance in muscle physiology.
A primary and extensively studied role of L-Leucine is its potent stimulation of protein synthesis, the process by which cells build new proteins. frontiersin.orgdrinkpromino.com It is a key regulator of the continuous process of protein turnover—the balance between protein synthesis and protein degradation. nih.govscielo.br Research has shown that an increased availability of leucine (B10760876) can enhance the rate of muscle protein synthesis and inhibit protein breakdown, leading to a net positive protein balance, which is crucial for muscle growth and repair. frontiersin.orgnih.gov This makes leucine a focal point in studies on muscle maintenance, particularly in contexts of aging or catabolic disease states. scielo.brverywellhealth.com
The anabolic effects of L-Leucine are largely mediated through its ability to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov mTOR is a central kinase that regulates cell growth, proliferation, and survival. frontiersin.org Leucine acts as a key signal that informs the cell of nutrient availability, leading to the activation of mTOR complex 1 (mTORC1). frontiersin.orgresearchgate.net Activated mTORC1 then phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the machinery required for mRNA translation and protein synthesis. frontiersin.orgresearchgate.netnih.gov Some research suggests this activation occurs after leucine is metabolized to acetyl-coenzyme A (AcCoA), which then promotes the acetylation of an mTORC1 regulatory component. nih.gov
Properties
Molecular Weight |
134.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for L Leucine 5,5,5 D3
Chemical and Biochemical Synthesis Routes.pearson.comisotope.comnih.gov
The synthesis of L-Leucine (5,5,5-D3) can be achieved through various chemical and biochemical pathways, often focusing on stereospecificity to yield the biologically active L-enantiomer.
Stereospecific synthesis is crucial for producing L-Leucine (5,5,5-D3) that is suitable for biological studies. One common approach involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. For instance, a simplified synthetic route can start with an isopropyl oxazolidinone, which is first acylated with deuterated propionyl chloride. d-nb.inforesearchgate.net This is followed by a stereoselective methylation step. d-nb.inforesearchgate.net Another method describes the synthesis of (2S,4R)-(5,5,5-d3)leucine in a stereospecific manner.
Biocatalytic methods also offer a high degree of stereoselectivity. Leucine (B10760876) dehydrogenase, for example, can catalyze the reversible transformation between 4-methyl-2-oxopentanoic acid and L-leucine, and has been utilized in the synthesis of various α-amino acids. mdpi.com Additionally, chemoenzymatic strategies have been developed for the deuteration of amino acids, which can involve enzyme-catalyzed deuteride (B1239839) delivery through reductive amination of deuterated α-keto acids. researchgate.net
The choice of precursor compounds is a critical factor in the synthesis of L-Leucine (5,5,5-D3). A common precursor for the deuterated methyl groups is deuterated methyl iodide (CD3I). In one documented pathway, an isopropyl oxazolidinone is acylated with deuterated propionyl chloride, followed by stereoselective methylation using ¹³CH₃-methyl iodide, which can be adapted using its deuterated counterpart. d-nb.inforesearchgate.net
Another synthetic approach involves the reductive amination of 2-oxo-4-methylvaleric acid. google.com Plants and microorganisms synthesize leucine from pyruvic acid through a series of enzymatic steps involving acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, α-isopropylmalate synthase, α-isopropylmalate isomerase, and leucine aminotransferase. wikipedia.org These natural pathways can be harnessed in biochemical synthesis strategies.
A simplified representation of a chemical synthesis pathway is outlined below:
| Step | Reactants | Key Transformation | Product |
| 1 | Isopropyl oxazolidinone, Deuterated propionyl chloride | Acylation | Acylated oxazolidinone |
| 2 | Acylated oxazolidinone, Deuterated methyl source | Stereoselective methylation | Deuterated intermediate |
| 3 | Deuterated intermediate | Reductive cleavage and further steps | L-Leucine (5,5,5-D3) |
Stereospecific Synthesis of Deuterated Leucine
Isotopic Enrichment and Purity Assessment.pearson.comnih.govmdpi.comckgas.comresearchgate.netlgcstandards.com
Ensuring high isotopic enrichment and chemical purity is paramount for the utility of L-Leucine (5,5,5-D3) in research.
The isotopic enrichment of L-Leucine (5,5,5-D3) is typically determined using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio, allowing for the quantification of the deuterated species relative to the unlabeled leucine. Commercially available L-Leucine (5,5,5-D3) often has an isotopic purity of 98% or higher. ckgas.comlgcstandards.comsigmaaldrich.com For example, some suppliers guarantee a 99 atom % D enrichment. sigmaaldrich.commyskinrecipes.com
The analysis involves comparing the intensity of the mass peak corresponding to L-Leucine (5,5,5-D3) (M+3) with the peak of the unlabeled L-leucine (M). sigmaaldrich.com This provides a precise measure of the deuterium (B1214612) incorporation.
Quality control (QC) in the production of L-Leucine (5,5,5-D3) involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. High-performance liquid chromatography (HPLC) is often used to assess chemical purity. lgcstandards.com For instance, a certificate of analysis for a labeled amino acid standard set indicates a chemical purity of ≥98% based on HPLC analysis. lgcstandards.com
Furthermore, QC procedures for newborn screening programs that use deuterated internal standards, like L-Leucine-d3, involve rigorous preparation and qualification of these standards. aphl.org This includes weighing individual deuterated standards, dissolving them to exact concentrations, and storing them under controlled conditions to ensure their stability and accuracy. aphl.org
The following table summarizes typical quality control parameters for L-Leucine (5,5,5-D3):
| Parameter | Method of Analysis | Typical Specification |
| Isotopic Purity (atom % D) | Mass Spectrometry (MS) | ≥ 98% |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% |
| Optical Activity | Polarimetry | [α]25/D +14.5°, c = 2 in 5 M HCl |
| Melting Point | Melting Point Apparatus | >300 °C |
Determination of Deuterium Atom Percent Enrichment
Strategies for In Vitro and In Vivo Isotopic Labeling.ckgas.comsigmaaldrich.com
L-Leucine (5,5,5-D3) is a valuable tracer for studying protein synthesis and metabolism both in laboratory cell cultures (in vitro) and in whole organisms (in vivo). myskinrecipes.com
In Vitro Labeling: A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comsigmaaldrich.com In SILAC, cells are grown in a medium where a standard essential amino acid is replaced by its heavy isotope-labeled counterpart, such as L-Leucine (5,5,5-D3). researchgate.net After several cell divisions, the labeled amino acid is fully incorporated into the cellular proteins. researchgate.net This allows for the quantitative comparison of protein abundance between different cell populations. sigmaaldrich.com Cell-free protein expression systems also provide an option for selective labeling, especially for proteins that are difficult to express in vivo. ckgas.com
In Vivo Labeling: In vivo studies often involve the administration of L-Leucine (5,5,5-D3) to an organism, followed by the analysis of its incorporation into proteins in various tissues. This approach is used to measure protein synthesis rates and study metabolic pathways. biosynth.com For instance, the use of deuterated water (D₂O) allows for the measurement of protein synthesis over extended periods, as deuterium gets incorporated into nonessential amino acids like alanine (B10760859) through transamination. physiology.org A similar principle applies when using labeled amino acids directly. For animal studies, specialized diets containing L-Leucine (5,5,5-D3) are available to metabolically label the entire proteome of the animal. isotope.com
| Labeling Strategy | Description | Application |
| In Vitro (SILAC) | Cells are cultured in media containing L-Leucine (5,5,5-D3) instead of unlabeled leucine. | Quantitative proteomics, studying changes in protein expression in response to stimuli. researchgate.netsigmaaldrich.com |
| In Vivo | L-Leucine (5,5,5-D3) is administered to a living organism, often through diet or injection. | Measuring whole-body or tissue-specific protein synthesis rates, metabolic flux analysis. biosynth.com |
Cell Culture Labeling (e.g., SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. medchemexpress.comcreative-proteomics.com The method involves growing two populations of cells in chemically identical culture media, differing only in the isotopic form of a specific amino acid. nih.gov One population is cultured in a "light" medium containing the natural, unlabeled amino acid (e.g., L-Leucine), while the other is grown in a "heavy" medium supplemented with a stable isotope-labeled version, such as L-Leucine (5,5,5-D3). longdom.orgnih.gov
As an essential amino acid, leucine is not synthesized by mammalian cells, ensuring that its only source is the culture medium. creative-proteomics.com Through protein synthesis and turnover, the labeled amino acid is incorporated into the entire proteome of the "heavy" cell population. researchgate.net After a sufficient number of cell divisions, typically around five, complete incorporation of the labeled amino acid can be achieved. nih.gov The growth characteristics, morphology, and differentiation capacity of cells are generally unaffected by the presence of deuterated leucine in the medium. nih.gov
Once labeling is complete, the cell populations can be subjected to different experimental conditions. Subsequently, the "light" and "heavy" cell lysates are combined, usually in a 1:1 ratio, for protein extraction and analysis. researchgate.net During mass spectrometry (MS) analysis, peptides containing the labeled amino acid appear as doublets, separated by a specific mass difference corresponding to the isotopic label (3 Daltons for L-Leucine (5,5,5-D3)). The ratio of the signal intensities of these peptide pairs allows for the accurate relative quantification of protein abundance between the two cell populations. indexcopernicus.com
A notable application of this technique is the SILAC-based immunoprecipitation (SILAC-IP) approach. This method was used to identify specific binding partners of the 14-3-3β protein in a human hepatocellular carcinoma cell line (QGY7703) compared to a normal liver cell line (QSG7701). longdom.orgindexcopernicus.com The results distinguished specific protein interactions from non-specific background contaminants. longdom.org
Table 1: Research Findings on SILAC-IP using L-Leucine (5,5,5-D3) to Identify 14-3-3β Interacting Proteins
| Identified Protein | Function | SILAC Ratio (QGY7703/QSG7701) | Reference |
|---|---|---|---|
| Heat shock protein 86 (HSP86) | Molecular Chaperone | 5.7 | longdom.org |
| SKB1hs | Methyltransferase | 1.9 | longdom.org |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolytic Enzyme | 3.7 | longdom.org |
| MEP50 | Component of methyltransferase complex | 1.75 | longdom.org |
Animal Model Labeling (e.g., Mouse Express Feed)
Extending isotopic labeling to whole organisms, such as mice or rats, is achieved through a technique known as Stable Isotope Labeling in Mammals (SILAM). otsuka.co.jpukisotope.com This in vivo method involves feeding the animals a specially formulated diet where a specific amino acid is entirely replaced by its heavy isotope-labeled counterpart. For L-Leucine (5,5,5-D3), commercially available rodent feeds, such as Mouse Express® L-Leucine (5,5,5-D₃, 99%) Mouse Feed, are used. isotope.comisotope.com
This specialized diet metabolically labels the entire proteome of the animal over time. isotope.comisotope.com The resulting "heavy" tissues and proteomes serve as ideal internal standards for quantitative proteomic analysis, enabling comparative studies between healthy and disease-model animals. ukisotope.com The key advantage of SILAM is that tissues from the labeled ("heavy") and unlabeled ("light") control animals are mixed prior to sample preparation. This co-processing minimizes experimental variability that can be introduced during complex procedures like organelle isolation, thus improving the accuracy of quantification. ukisotope.com
The labeled feed, which can be provided in both standard and irradiated forms, typically contains L-Leucine (5,5,5-D3) with an isotopic enrichment of 99%. isotope.comisotope.com This method has been successfully applied to investigate the dynamics of protein turnover in vivo. For instance, researchers fed adult mice a custom diet where leucine was replaced with D3-leucine to study the maintenance and replacement of cardiac muscle proteins. researchgate.net Such studies are crucial for understanding protein homeostasis in the context of health and disease. researchgate.net
Table 2: Commercially Available L-Leucine (5,5,5-D3) Feed for Animal Model Labeling
| Product Name | Labeled Compound | Isotopic Purity | Application | Reference |
|---|---|---|---|---|
| Mouse Express® L-Leucine Mouse Feed | L-Leucine (5,5,5-D₃) | 99% | SILAM-based quantitative proteomics | isotope.com |
| Mouse Express® L-Leucine Irradiated Mouse Feed | L-Leucine (5,5,5-D₃) | 99% | SILAM for studies requiring irradiated feed | isotope.com |
Considerations for Labeling Efficiency and Turnover
The successful application of L-Leucine (5,5,5-D3) in quantitative studies depends on achieving high labeling efficiency and accurately accounting for protein turnover.
Labeling Efficiency: In cell culture systems like SILAC, labeling efficiency is a measure of the extent to which the natural amino acid has been replaced by its heavy isotope counterpart. High efficiency, often approaching 100%, is crucial for accurate quantification. creative-proteomics.comckgas.com For proliferating cells, the degree of incorporation is a function of the number of cell doublings in the heavy medium. Complete replacement of L-Leucine with L-Leucine (5,5,5-D3) is generally observed after approximately five cell divisions. nih.gov In whole animal models, labeling efficiency is tissue-dependent due to varying protein turnover rates in different organs and can be very high (e.g., ~98%) after a single generation. otsuka.co.jpisotope.com
Protein Turnover: L-Leucine (5,5,5-D3) is a powerful tool for measuring protein turnover, which encompasses both protein synthesis and degradation. In a typical pulse-chase experiment, cells or animals are first labeled to a steady state with the heavy amino acid (the "pulse"). They are then switched to a medium or diet containing the unlabeled "light" amino acid (the "chase"). liverpool.ac.uk The rate of protein degradation can be determined by monitoring the decay of the heavy signal (i.e., the disappearance of the labeled protein) over time using mass spectrometry. researchgate.netliverpool.ac.uk
Research in yeast, for example, involved prelabeling proteins with deuterated leucine for over seven doubling times to achieve greater than 99% incorporation. liverpool.ac.uk Following a switch to unlabeled leucine, the rate of protein degradation was measured. These studies revealed that protein turnover is a highly dynamic and variable process. liverpool.ac.uk
Table 3: Research Findings on Protein Turnover Rates Using Deuterated Leucine
| Organism/System | Methodology | Key Finding | Reference |
|---|---|---|---|
| Yeast (Saccharomyces cerevisiae) | Chemostat culture, prelabeling with deuterated leucine, chase with unlabeled leucine. | The average degradation rate for 50 abundant proteins was 2.2%/h, with individual rates ranging from imperceptible to nearly 10%/h. | liverpool.ac.uk |
| Adult Mice | In vivo labeling with a D3-leucine diet. | Enabled the measurement of incorporation rates of newly synthesized proteins by quantifying peptide Heavy/Light (H/L) ratios over time. | researchgate.net |
A potential consideration in isotopic labeling studies is the stability of the label. While stable isotopes like deuterium are not radioactive, there can be metabolic processes that affect the label. For instance, in early SILAC studies, it was noted that deuterated peptides could exhibit a slight shift in chromatographic elution time compared to their non-deuterated counterparts, which could potentially affect quantification accuracy. creative-proteomics.com
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| L-Leucine (5,5,5-D3) | L-leucine-d3 | C₆H₁₀D₃NO₂ |
| L-Leucine | (S)-2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ |
| Deuterium | Heavy hydrogen, D, ²H | D or ²H |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Not Applicable |
| Heat shock protein 86 | HSP86 | Not Applicable |
| SKB1hs | - | Not Applicable |
| MEP50 | - | Not Applicable |
Analytical Techniques for L Leucine 5,5,5 D3 Detection and Quantification
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a cornerstone technique for the analysis of L-Leucine (5,5,5-D3). biosynth.com It offers high sensitivity and specificity, allowing for precise quantification and differentiation based on the mass-to-charge ratio of the ions. Coupled with chromatographic separation methods, MS provides robust platforms for analyzing this deuterated compound in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, free amino acids like leucine (B10760876) are polar, zwitterionic, and not inherently volatile, making direct GC-MS analysis challenging. biosynth.compnas.org Therefore, chemical derivatization is an indispensable step to increase their volatility and thermal stability. biosynth.compnas.org
Common derivatization strategies for amino acids prior to GC-MS analysis involve a two-step process:
Esterification: The carboxylic acid group is converted into an ester, for example, a methyl ester (Me) using methanolic HCl. biosynth.compnas.org
Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which converts it to a pentafluoropropionyl (PFP) derivative. biosynth.compnas.org
This process transforms the polar amino acid into a more volatile and less polar derivative (e.g., Me-PFP derivative) that is suitable for GC separation and subsequent MS detection. biosynth.compnas.org Another reported method involves creating a trifluoromethyloxazolinone (oxazolinone) derivative of leucine, which is a rapid, single-step procedure that yields excellent sensitivity and precision for measuring isotopic enrichment.
L-Leucine (5,5,5-D3) can be similarly derivatized and used as an internal standard for the quantification of unlabeled leucine. The resulting derivatized L-Leucine (5,5,5-D3) will have a mass shift of +3 Da compared to the derivatized natural leucine, allowing for their distinct detection and accurate quantification by the mass spectrometer.
| Derivatization Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Two-Step Esterification and Acylation | Methanolic HCl followed by Pentafluoropropionic Anhydride (PFPA) | Converts polar amino acids into volatile Me-PFP derivatives suitable for GC-MS. Enables high-throughput analysis. | biosynth.compnas.org |
| Oxazolinone Derivative Formation | Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA) | Rapid, single-step procedure. Provides high sensitivity and precision for isotopic enrichment studies. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and widely used technique for analyzing compounds in complex mixtures like biological fluids. sigmaaldrich.cn Unlike GC-MS, LC-MS/MS can often analyze polar and non-volatile compounds directly, sometimes eliminating the need for derivatization. acs.org This makes it particularly suitable for the high-throughput analysis of amino acids from plasma, urine, and other biological samples. sigmaaldrich.cnlcms.cz
For the analysis of L-Leucine (5,5,5-D3), various LC methods can be employed, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography. lcms.czfda.govd-nb.info HILIC is especially effective for retaining and separating very polar compounds like amino acids. d-nb.info The coupling of LC with a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked for the analyte and its internal standard. mdpi.com
L-Leucine (5,5,5-D3) is a valuable tool in quantitative proteomics. sigmaaldrich.comlumiprobe.com It can be used as a tracer in metabolic labeling studies to measure the synthesis rate of proteins. biosynth.comnih.gov In this approach, cells or organisms are cultured in a medium containing L-Leucine (5,5,5-D3), which gets incorporated into newly synthesized proteins.
After protein extraction and digestion into peptides, LC-MS/MS is used to analyze the peptide mixture. The mass spectrometer can distinguish between peptides containing the "light" (unlabeled) leucine and the "heavy" (D3-labeled) leucine due to the 3 Dalton mass difference. By comparing the signal intensities of the heavy and light peptide pairs, one can determine the rate of protein synthesis, degradation, and turnover. nih.govmyskinrecipes.com This technique, a variant of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides precise quantification of dynamic changes in the proteome. oup.com
LC-MS/MS is also the method of choice for the simultaneous quantification of L-leucine and its key metabolites, such as α-Ketoisocaproic Acid (KIC) and β-Hydroxy-β-methylbutyric Acid (HMB). acs.orgnih.gov A direct, quantitative method has been developed and validated for the analysis of leucine, KIC, HMB, and α-hydroxyisocaproic acid (HICA) in human breast milk without the need for derivatization. acs.org
This method utilizes stable isotope dilution, employing L-Leucine-d3 and other labeled analogs as internal standards to ensure accuracy. acs.org The study successfully measured the concentrations of these analytes, demonstrating the method's utility for investigating protein turnover and its impact on infant development. acs.org The limits of quantitation were found to be 20 µg/L for HMB, 20 µg/L for KIC, and 1 mg/L for leucine in human breast milk. acs.org
| Analyte | Analytical Method | Biological Matrix | Reported Concentration Range | Reference |
|---|---|---|---|---|
| β-Hydroxy-β-methylbutyric Acid (HMB) | LC-MS/MS | Human Breast Milk | 42–164 µg/L | acs.org |
| α-Ketoisocaproic Acid (KIC) | LC-MS/MS | Human Breast Milk | <20–1057 µg/L | acs.org |
| L-Leucine | LC-MS/MS | Human Breast Milk | 2.1–88.5 mg/L | acs.org |
Quantitative Determination of Proteins and Peptides
Stable Isotope Internal Standards in MS Quantification
The most critical application of L-Leucine (5,5,5-D3) in mass spectrometry is its use as a stable isotope-labeled internal standard (SIL-IS). fda.govmyskinrecipes.com An ideal internal standard co-elutes with the analyte of interest and experiences similar effects of ion suppression or enhancement in the MS source, but is clearly distinguishable by its mass. sigmaaldrich.cn
L-Leucine (5,5,5-D3) fits these criteria perfectly for the quantification of natural L-leucine. uni-muenchen.de It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. sigmaaldrich.cnfda.gov However, due to the three deuterium (B1214612) atoms, it has a higher mass. biosynth.com By adding a known amount of L-Leucine (5,5,5-D3) to each sample at an early stage of preparation, any sample loss or variation in instrument response can be corrected for by calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard. fda.govresearchgate.net This approach significantly improves the accuracy, precision, and reliability of quantification. fda.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common than MS for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural analysis and can be used to study molecules labeled with stable isotopes like L-Leucine (5,5,5-D3). pnas.org Deuterium (²H) NMR, in particular, provides detailed information about the dynamics and orientation of specific molecular sites. pnas.org
In studies of proteins, selective deuteration of leucine residues allows researchers to probe the structure and motion of individual side chains. pnas.org Solid-state NMR (ssNMR) studies on peptides with selectively deuterated leucine side chains can reveal their orientation relative to a surface and the dynamics of their movement. pnas.org This information is valuable for understanding protein folding, stability, and interactions. pnas.orgnih.gov Furthermore, methods using "local deuteration" of leucine in combination with ¹³C-labeling have been developed to enhance spectral quality in NMR studies of large proteins, even in otherwise protonated samples. nih.govnih.gov
Biomolecular NMR Applications
L-Leucine (5,5,5-D3) is extensively utilized in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure and dynamics of proteins. isotope.comisotope.com In methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, the introduction of protonated carbon-13 methyl groups, such as those in leucine, into an otherwise deuterated protein is a key strategy. isotope.com This selective labeling dramatically enhances the useful molecular weight range of proteins and protein complexes that can be studied by NMR. isotope.com
The use of deuterated forms of leucine, like L-Leucine (5,5,5-D3), is particularly beneficial. nih.gov Local deuteration of leucine residues significantly reduces the transverse relaxation rate of the methyl groups, leading to narrower linewidths and improved spectral resolution and sensitivity, even in a protonated background. nih.govresearchgate.net This method is advantageous as it can often be implemented without altering standard protein expression protocols in bacterial, eukaryotic, or cell-free systems. nih.govd-nb.info The ability to observe methyl groups in large protein systems provides invaluable information on protein dynamics and interactions, as these groups are often found in the hydrophobic cores and at interaction interfaces. nih.govd-nb.info
| Application Area | NMR Technique | Key Benefit of L-Leucine (5,5,5-D3) |
| High-Molecular-Weight Protein Structure | Methyl-TROSY | Extends the molecular weight range accessible by NMR. isotope.com |
| Protein Dynamics | Relaxation Studies | Provides insights into the flexibility and motion of protein regions. ckisotopes.com |
| Protein-Protein Interactions | NOE, PRE | Helps to identify and characterize interaction surfaces. ckisotopes.com |
Metabolic Flux Analysis using Deuterium Labeling
This approach has been applied in diverse research areas, including the study of metabolic changes in diseases like cancer and in understanding the nutritional regulation of muscle protein metabolism. eurisotop.comnih.gov For instance, in studies of pancreatic cancer, isotope-labeled diets have been used to assess the sources of elevated plasma branched-chain amino acids, distinguishing between acute dietary uptake and the turnover of whole-body protein stores. ckisotopes.com The ability to perform rigorous metabolic flux analysis with stable isotope tracers like L-Leucine (5,5,5-D3) allows for the kinetic analysis of enzymes and transporters within metabolic networks in vivo. eurisotop.com
| Research Area | Key Finding |
| Cancer Metabolism | Elevated branched-chain amino acids in early pancreatic cancer can be traced to distinguish between dietary uptake and protein turnover. ckisotopes.com |
| Muscle Protein Metabolism | Leucine supplementation can stimulate muscle protein synthesis and has been studied for its potential to attenuate muscle proteolysis. nih.govresearchgate.net |
| Lipid Metabolism | Leucine has been shown to modulate lipid metabolism and energy homeostasis. mdpi.com |
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and purification of L-Leucine (5,5,5-D3) and its metabolites from complex biological samples prior to detection.
Ion Exchange Chromatography
Ion-exchange chromatography (IEC) is a well-established technique for the separation of amino acids based on their net charge. nih.govcabidigitallibrary.org This method can be used to separate diastereomers of leucyl dipeptides and is effective for analyzing the amino acid composition of proteins and biological fluids. nih.govcabidigitallibrary.orgresearchgate.net The separation is highly dependent on factors such as the pH and temperature of the buffer system. cabidigitallibrary.org While IEC is a robust method, it can sometimes be challenging to achieve satisfactory retention of highly polar amino acids on certain types of columns. researchgate.net For the analysis of isotopically labeled amino acids, IEC has been used to determine the fine structure and achieve separation of these compounds. researchgate.netcapes.gov.br
UPLC-MS/MS for Amino Acid Analysis
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a primary tool for the sensitive and specific quantification of amino acids, including L-Leucine (5,5,5-D3). jianhaidulab.comd-nb.info This technique offers significant advantages over traditional methods, such as eliminating the need for derivatization and allowing for much shorter analysis times. jianhaidulab.com The high specificity of MS/MS detection enables the accurate quantification of labeled and unlabeled amino acids even when their chromatographic peaks overlap. jianhaidulab.com
UPLC-MS/MS methods have been developed for the comprehensive analysis of amino acids in various biological matrices like plasma and urine. d-nb.inforestek.comnih.gov These methods often employ mixed-mode chromatography or hydrophilic interaction liquid chromatography (HILIC) to achieve excellent separation of a wide range of amino acids, including isomers like leucine and isoleucine, within a single run. d-nb.infonih.gov L-Leucine-5,5,5-d3 is frequently used as an internal standard in these assays to ensure accurate quantification by correcting for variations during sample preparation and analysis. semmelweis.huuni-muenchen.de
| Parameter | UPLC-MS/MS | Ion Exchange Chromatography |
| Principle | Separation by polarity and mass-to-charge ratio. jianhaidulab.com | Separation by net charge. cabidigitallibrary.org |
| Derivatization | Not typically required. jianhaidulab.com | Often used post-column (e.g., ninhydrin). cabidigitallibrary.org |
| Analysis Time | Fast (e.g., < 15 minutes). jianhaidulab.comnih.gov | Can be longer. researchgate.net |
| Sensitivity | High. jianhaidulab.com | Generally lower than MS-based methods. |
| Specificity | High, due to MS/MS detection. jianhaidulab.com | Relies on chromatographic resolution. cabidigitallibrary.org |
Sample Preparation Methodologies for Biological Matrices
Effective sample preparation is critical for accurate analysis of L-Leucine (5,5,5-D3) in biological samples, as it removes interfering substances that can affect the analytical results.
Protein Precipitation
Protein precipitation is a common and straightforward method for preparing biological fluids like plasma or serum for amino acid analysis. restek.comnih.gov This technique involves adding a precipitating agent, such as a strong acid or an organic solvent, to the sample to denature and pellet the proteins. restek.comsemmelweis.hu
Commonly used protein precipitation agents include:
Trifluoroacetic acid (TFA): TFA is another effective agent for protein precipitation in plasma samples prior to LC-MS/MS analysis. semmelweis.hu
Acetonitrile: This organic solvent is used to precipitate proteins and can be combined with other steps for further sample cleanup. nih.govnih.gov
Methanol (B129727): Often used in combination with other reagents, methanol is effective for deproteinizing plasma or serum samples. creative-proteomics.com
After adding the precipitating agent, the sample is typically centrifuged to separate the precipitated proteins from the supernatant, which contains the amino acids of interest. restek.comsemmelweis.hunih.gov The clear supernatant is then collected for analysis. restek.com
Derivatization Techniques
Derivatization is a critical preparatory step in the analytical workflow for L-Leucine (5,5,5-D3), designed to modify the chemical structure of the analyte to make it more suitable for separation and detection by chromatographic methods. This process is essential for enhancing the volatility and thermal stability of amino acids for Gas Chromatography (GC) analysis and for improving detection sensitivity in both GC and Liquid Chromatography (LC). nih.gov For chiral molecules like L-leucine, derivatization can also be employed to separate enantiomers. nih.gov
The primary goals of derivatizing L-Leucine (5,5,5-D3) are to block its polar functional groups—the amino (-NH2) and carboxyl (-COOH) groups—which are responsible for its low volatility. The choice of derivatization reagent and technique depends heavily on the analytical platform being used (e.g., GC-MS, LC-MS) and the specific requirements of the study, such as the need for chiral separation or high sensitivity for trace-level quantification.
Gas Chromatography (GC) Derivatization
For GC-based analysis, a two-step derivatization process is common for amino acids. This typically involves esterification of the carboxyl group followed by acylation of the amino group.
Esterification and Acylation: The carboxyl group is often converted to an ester (e.g., methyl or propyl ester) using reagents like methanolic HCl or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Subsequently, the amino group is acylated using reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride. researchgate.net A study on the metabolism of d3-leucine utilized a rapid, single-step procedure to form a trifluoromethyloxazolinone (oxazolinone) derivative using a mixture of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). nih.gov This method, coupled with negative ion chemical ionization GC-MS, provided excellent sensitivity for measuring isotopic enrichment in metabolic studies. nih.gov
Chloroformate Reagents: Alkyl chloroformates are popular derivatizing agents. researchgate.net Heptafluorobutyl chloroformate (HFBCF), for instance, reacts with amino acids in an aqueous medium, and the resulting derivatives show excellent separation properties on chiral columns like Chirasil-Val, allowing for the resolution of more than 35 amino acid enantiomeric pairs. researchgate.net However, derivatization with some agents, like pentafluoropropionic anhydride/heptafluorobutanol, can lead to racemization, which would be a significant issue in studies requiring accurate enantiomer quantification. researchgate.net
Chiral Derivatization: To separate L-leucine from its D-enantiomer, a chiral derivatizing agent can be used to create diastereomers, which have different physical properties and can be separated on a non-chiral column. One such method involves methyl esterification followed by derivatization with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride. nih.gov This forms a diastereomeric amide, enabling the stereoselective analysis of leucine enantiomers by GC-MS. nih.gov
| Reagent(s) | Technique | Purpose / Advantage |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA) | GC-MS (Negative Ion Chemical Ionization) | Forms a sensitive oxazolinone derivative for isotopic enrichment studies. nih.gov |
| (+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (after methyl esterification) | GC-MS | Chiral derivatization to form diastereomers for enantiomeric separation. nih.gov |
| Heptafluorobutyl Chloroformate (HFBCF) | GC-MS | Excellent chiral separation properties on Chirasil-Val columns. researchgate.net |
| Methyl Chloroformate / Methanol | GC-MS | Derivatization without significant racemization. researchgate.net |
Liquid Chromatography (LC) Derivatization
In LC analysis, particularly with UV or fluorescence detection, derivatization is performed to attach a chromophore or fluorophore to the amino acid, thereby enhancing detection sensitivity. lcms.czaxionlabs.com
OPA and FMOC: A common automated pre-column derivatization strategy for HPLC involves reacting primary amines with o-phthalaldehyde (B127526) (OPA) and secondary amines with 9-fluorenylmethylchloroformate (FMOC-Cl). lcms.czaxionlabs.com For comprehensive analysis, a two-step labeling method can be employed where primary amines, including leucine, are first derivatized with OPA in the presence of a chiral thiol like N-acetyl-l-cysteine (NAC). tandfonline.com This reaction creates highly fluorescent diastereomeric isoindole derivatives. Subsequently, FMOC is used to derivatize secondary amines. tandfonline.com
Dansyl Chloride: For LC-MS applications, derivatization with agents like dansyl chloride can improve ionization efficiency due to the introduction of a more easily protonated group (a dimethylamino moiety). google.comgoogle.com A method for analyzing amine substances in plasma, including L-Leucine-5,5,5-d3, utilizes derivatization with dansyl chloride prior to LC-MS analysis. google.com
Chiral Derivatizing Agents for LC: Specific chiral derivatizing agents (CDAs) are used to create diastereomers for LC-based enantioseparation. (S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester) is one such agent used to derivatize amino acids, allowing for the sensitive determination of L- and D-amino acid pairs by LC-MS/MS. mdpi.com Other CDAs include reagents based on Marfey's reagent, such as L-FDLA (a modified version of 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide), which improves sensitivity and resolution. mdpi.com
| Reagent(s) | Technique | Purpose / Advantage |
|---|---|---|
| o-Phthalaldehyde (OPA) / N-acetyl-l-cysteine (NAC) | HPLC (Fluorescence) | Forms highly fluorescent diastereomers for chiral separation of primary amines. tandfonline.com |
| 9-Fluorenylmethylchloroformate (FMOC-Cl) | HPLC (Fluorescence) | Derivatization of secondary amines; often used in sequence with OPA. lcms.cztandfonline.com |
| Dansyl Chloride | LC-MS | Enhances ionization efficiency for mass spectrometry. google.comgoogle.com |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester ((S)-NIFE) | LC-MS/MS | Chiral derivatization for sensitive determination of L- and D-amino acid ratios. mdpi.com |
| Di-tert-butyl dicarbonate | HPLC (UV) | Pre-column derivatization for protecting the amino group. moca.net.uaresearchgate.net |
Research Applications of L Leucine 5,5,5 D3 in Metabolic and Signaling Pathway Elucidation
Protein Turnover and Synthesis Rate Measurements
The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health, growth, and adaptation. ckisotopes.com Stable isotope tracers like L-Leucine (5,5,5-D3) are invaluable for quantifying the rates of these processes in various biological systems. ckisotopes.comnih.gov By introducing a labeled amino acid into a system, researchers can measure its incorporation into newly synthesized proteins over time, providing a direct measure of protein synthesis rates. nih.gov
In Vitro Studies on Cellular Protein Synthesis
In laboratory settings, L-Leucine (5,5,5-D3) is utilized in cell culture experiments to investigate the regulation of protein synthesis under various conditions. For instance, in studies involving C2C12 myotubes, a mouse muscle cell line, researchers have used isotopically labeled leucine (B10760876) to measure the fractional synthesis rate (FSR) of proteins. nih.govpubcompare.ai This involves incubating the cells with media containing the labeled leucine and then, after a specific period, harvesting the cells and analyzing the proteome for the incorporation of the heavy isotope.
One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, cells are grown in a medium where a standard essential amino acid is replaced with its isotopically labeled counterpart, such as deuterated leucine (Leu-d3). researchgate.net After several cell doublings, the labeled amino acid is fully incorporated into the cellular proteins. researchgate.net By comparing the protein profiles of cells grown with the labeled amino acid to those grown with the normal amino acid, researchers can quantify changes in protein expression and synthesis in response to different stimuli. researchgate.net For example, this approach has been used to identify proteins that are upregulated during muscle cell differentiation. researchgate.net
Interactive Data Table: In Vitro Protein Synthesis Studies
| Cell Line | Experimental Condition | Measured Outcome | Key Finding | Reference |
| C2C12 Myotubes | Treatment with 1,25(OH)2-vitamin D3, leucine, and insulin (B600854) | Increased protein Fractional Synthesis Rate (FSR) | 1,25(OH)2D3 enhances the stimulatory effect of leucine and insulin on protein synthesis. | nih.gov |
| Mammalian Cell Lines | SILAC with deuterated leucine (Leu-d3) | Relative quantitation of protein expression | Complete incorporation of Leu-d3 enables accurate measurement of changes in protein levels during processes like muscle differentiation. | researchgate.net |
| hCMEC/D3 (human brain endothelial cells) | Measurement of L-leucine uptake | Characterization of amino acid transporter activity | Identified the roles of various transporters (LAT1, LAT4, B0AT2, y+LAT1) in leucine transport across the blood-brain barrier. | nih.gov |
In Vivo Studies in Animal Models (e.g., Muscle Protein Synthesis, Liver Protein Synthesis)
In animal models, L-Leucine (5,5,5-D3) is administered to study protein metabolism in specific tissues like skeletal muscle and the liver. nih.govresearchgate.net These studies provide insights into how factors like diet and physiological state affect protein synthesis in a whole-organism context.
For example, research in neonatal pigs has utilized leucine infusions to investigate its effects on muscle and liver protein synthesis. researchgate.netnih.gov These studies have shown that leucine can stimulate protein synthesis in skeletal muscle, an effect mediated by the mTORC1 signaling pathway. researchgate.netnih.gov Similarly, studies in rats have demonstrated that dietary leucine levels can directly influence the rate of muscle protein synthesis. nih.gov
Interactive Data Table: In Vivo Protein Synthesis Studies in Animal Models
| Animal Model | Tissue Studied | Experimental Condition | Key Finding | Reference |
| Neonatal Pigs | Skeletal Muscle | Leucine infusion | Leucine acutely stimulates muscle protein synthesis. | nih.gov |
| Rats | Skeletal Muscle | Varying dietary leucine content (3%, 4.5%, 6%) | Increased dietary leucine leads to a dose-dependent increase in muscle protein synthesis rates. | nih.gov |
| Rats | Liver | Leucine supplementation | Leucine supplementation boosted the activation of the mTOR signaling pathway in the liver. | nih.gov |
| Mice | Liver | D2O metabolic labeling | A method was developed to measure the turnover of specific low-abundance proteins like HSD17β13. | nih.gov |
Use in Conjunction with Deuterated Water (D2O) for Protein Replacement Rates
A powerful and increasingly common technique for measuring long-term protein synthesis involves the administration of deuterated water (D₂O), also known as heavy water. e-acnm.orgnih.gov When D₂O is consumed, the deuterium (B1214612) atoms are incorporated into various molecules in the body, including non-essential amino acids, through metabolic processes. physiology.orgresearchgate.net These newly labeled amino acids are then used to build new proteins. e-acnm.org
The use of D₂O offers several advantages, including ease of administration and the ability to measure protein synthesis rates over extended periods, from days to weeks. nih.govphysiology.org This allows for the assessment of integrated protein synthesis, reflecting a more long-term physiological state. nih.gov The enrichment of deuterium in proteins is then measured using mass spectrometry to calculate the rate of protein replacement. nih.govresearchgate.net
This method has been successfully applied in various models, including rodents and humans, to study the turnover of proteins in different tissues. physiology.orgresearchgate.net For instance, it has been used to measure muscle protein synthesis and the turnover of specific liver proteins in mice. nih.govphysiology.org The data obtained from D₂O labeling studies provide a comprehensive view of proteome dynamics. e-acnm.org
Investigating mTOR Signaling Pathway Regulation in Non-Human Models
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, and metabolism. nih.govsochob.cl It forms two distinct complexes, mTORC1 and mTORC2. sochob.cl L-leucine is a potent activator of mTORC1, which plays a central role in stimulating protein synthesis. nih.govmedchemexpress.com L-Leucine (5,5,5-D3) is used in research to trace and understand how leucine modulates this critical signaling pathway.
Molecular Mechanisms of mTORC1 Activation by Leucine
The activation of mTORC1 by leucine is a complex process that is being actively investigated. nih.govphysiology.org Leucine does not directly bind to mTORC1. Instead, its presence is sensed by other proteins that then signal to mTORC1. imrpress.com
Recent research has identified several key players in this process:
Sestrin2: This protein acts as a cytosolic sensor for leucine. In the absence of leucine, Sestrin2 binds to and inhibits GATOR2, a protein complex that activates mTORC1. When leucine is present, it binds to Sestrin2, causing it to release GATOR2, which can then activate mTORC1. imrpress.com
Rag GTPases: These proteins are crucial for translocating mTORC1 to the surface of lysosomes, where it can be activated. The presence of amino acids, including leucine, promotes a conformational change in the Rag GTPases that facilitates this translocation. nih.gov
Leucyl-tRNA synthetase (LRS): This enzyme, which is responsible for attaching leucine to its transfer RNA, has also been implicated as a direct sensor of leucine in the mTORC1 activation pathway. nih.gov
Studies in various non-human models, from cell cultures to animals, have been instrumental in piecing together this intricate signaling network. nih.govdiabetesjournals.org For example, research on rat pancreatic explants has shown that leucine can influence cell differentiation through the mTOR signaling pathway. diabetesjournals.org
Downstream Effectors and Protein Translation Initiation
Once activated, mTORC1 phosphorylates several downstream targets to promote protein synthesis. nih.govbiologists.com The two best-characterized downstream effectors of mTORC1 are:
Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to an increase in mRNA biogenesis and the translation of specific mRNAs that encode for ribosomal proteins and other components of the translational machinery. biologists.comtandfonline.com
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): In its unphosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic initiation factor 4E (eIF4E), a key protein required for the initiation of cap-dependent translation. nih.govbiologists.com When mTORC1 phosphorylates 4E-BP1, it releases eIF4E, allowing it to bind to other initiation factors and form the eIF4F complex, which then recruits the ribosome to the mRNA, initiating protein synthesis. biologists.comtandfonline.com
Studies in animal models have provided direct evidence for the role of these downstream effectors. For instance, in neonatal pigs, leucine infusion was shown to increase the phosphorylation of both S6K1 and 4E-BP1, correlating with an increase in muscle protein synthesis. nih.gov Similarly, research in C2C12 myotubes has demonstrated that leucine and insulin activate the Akt/mTOR pathway, leading to the phosphorylation of S6K1 and 4E-BP1. nih.gov
Interactive Data Table: Key Downstream Effectors of mTORC1 in Protein Synthesis
| Downstream Effector | Function | Consequence of mTORC1-mediated Phosphorylation | Reference |
| S6K1 (Ribosomal protein S6 kinase 1) | Promotes mRNA biogenesis and translation of ribosomal proteins. | Increased protein synthesis capacity. | biologists.comtandfonline.com |
| 4E-BP1 (Eukaryotic initiation factor 4E-binding protein 1) | Inhibits eIF4E, a key translation initiation factor. | Release of eIF4E, allowing the formation of the eIF4F complex and initiation of cap-dependent translation. | nih.govbiologists.com |
| PDCD4 (Programmed cell death protein 4) | Inhibits eIF4A, a helicase involved in translation initiation. | Promotes degradation of PDCD4, relieving its inhibitory effect on eIF4A. | tandfonline.com |
| eIF4B | A co-factor that stimulates the helicase activity of eIF4A. | Enhanced eIF4A activity, facilitating ribosome scanning of mRNA. | tandfonline.com |
Analysis of Amino Acid Transport and Kinetics
L-leucine (5,5,5-D3) serves as a tracer to study the dynamics of amino acid transport across cellular membranes, providing insights into the mechanisms and efficiencies of transporter proteins.
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including leucine, across biological barriers like the blood-brain barrier. solvobiotech.comfrontiersin.org Studies utilizing isotopically labeled leucine, such as L-leucine (5,5,5-D3), have been instrumental in characterizing the function of LAT1. mdpi.com This transporter is a heterodimer, requiring association with the glycoprotein (B1211001) CD98 (SLC3A2) for its localization to the cell membrane and subsequent transport activity. solvobiotech.commdpi.com
Research on human brain capillary endothelial cell models, such as hCMEC/D3, has employed labeled leucine to investigate LAT1-mediated transport. mdpi.comnih.gov These studies have confirmed that LAT1 is a primary transporter for leucine and that its activity can be specifically inhibited by compounds like JPH203. mdpi.comnih.gov By quantifying the uptake of labeled leucine, researchers can determine the transport kinetics and the impact of various inhibitors. mdpi.com Such experiments have revealed that LAT1 preferentially transports large, neutral amino acids and is involved in the uptake of certain amino acid-like drugs. solvobiotech.commdpi.com In addition to LAT1, studies suggest a functional cooperation with other transporters like LAT4, B⁰AT2, and y⁺LAT1 in mediating leucine transport in the human blood-brain barrier model. nih.gov
Table 1: Key Amino Acid Transporters for Leucine
| Transporter | Gene Name | Function |
|---|---|---|
| LAT1 | SLC7A5 | Transports large neutral amino acids, including leucine. solvobiotech.comfrontiersin.org |
| CD98 | SLC3A2 | Heavy chain partner required for LAT1 localization and function. solvobiotech.commdpi.com |
| LAT4 | SLC43A2 | Facilitative diffusion of leucine. nih.gov |
| B⁰AT2 | SLC6A15 | Sodium-dependent transport of leucine. nih.gov |
L-leucine (5,5,5-D3) is utilized in competition assays to understand how different amino acids vie for the same transport systems. The transport of leucine via LAT1 is an exchange process, meaning it imports one amino acid while exporting another, often glutamine. solvobiotech.comfrontiersin.org This creates a competitive environment for transport.
Studies have shown that the uptake of labeled leucine can be inhibited by other large neutral amino acids that are also substrates for LAT1, such as phenylalanine, tryptophan, and histidine. solvobiotech.comfrontiersin.org For instance, research has demonstrated that compounds like 3,5-diiodo-L-tyrosine and the anticancer agent acivicin (B1666538) can significantly inhibit the transport of L-leucine. pnas.org Furthermore, cross-competition experiments in hCMEC/D3 cells have explored the interaction between leucine and other amino acids, revealing the competitive nature of transport mechanisms. kcl.ac.uk The non-selective L-system inhibitor, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), has been widely used to block leucine transport and study these competitive interactions. nih.govfrontiersin.orgpnas.org
Tracer-tracee ratio analysis using L-leucine (5,5,5-D3) is a fundamental technique in metabolic studies to quantify the kinetics of protein and amino acid metabolism. eurisotop.com In this method, the labeled amino acid (tracer) is introduced into the system, and its ratio to the unlabeled, naturally occurring amino acid (tracee) is measured over time using mass spectrometry. eurisotop.comnih.gov
This approach allows for the determination of rates of appearance (Ra) and disappearance (Rd) of leucine in various body compartments, which reflect protein breakdown and synthesis, respectively. e-acnm.orgnih.gov By analyzing the tracer-tracee ratio in different lipoprotein fractions, for example, researchers can create multi-compartmental models to calculate the production and catabolic rates of apolipoproteins like apoB. elsevier.es The use of L-leucine (5,5,5-D3) in conjunction with other labeled amino acids, such as [D5]L-phenylalanine, can enhance the precision of these kinetic models. nih.gov The decay of the tracer-tracee ratio over time provides crucial data for calculating amino acid turnover and understanding metabolic dynamics in both healthy and diseased states. nih.gov
Competition with Other Amino Acids for Transport
Elucidation of Leucine Catabolism and Metabolite Fluxes
The use of L-leucine (5,5,5-D3) allows for the precise tracing of leucine's breakdown pathways and the flux of its metabolites, providing a clearer picture of its metabolic fate.
The initial step in leucine catabolism is its reversible transamination to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid transferase. nih.govtennessee.edu A significant portion of the ingested leucine, around 80%, is directed towards protein synthesis. prelabpro.com Of the remaining leucine that is catabolized, a small fraction, estimated to be between 5% and 10%, is converted to β-hydroxy-β-methylbutyric acid (HMB). nih.govnih.gov
This conversion occurs when α-KIC is acted upon by the cytosolic enzyme α-ketoisocaproate dioxygenase. nih.gov The majority of α-KIC, however, is further metabolized to isovaleryl-CoA within the mitochondria. tennessee.edunih.gov Studies using labeled leucine help to quantify the flux through these different pathways, revealing the proportion of leucine that is converted to HMB versus being shunted into other metabolic routes. tennessee.edunih.gov
Table 2: Key Metabolites in Leucine Catabolism
| Metabolite | Precursor | Key Enzyme |
|---|---|---|
| α-Ketoisocaproate (α-KIC) | L-Leucine | Branched-chain amino acid transferase nih.govtennessee.edu |
| β-Hydroxy-β-methylbutyric Acid (HMB) | α-Ketoisocaproate (α-KIC) | α-Ketoisocaproate dioxygenase nih.gov |
Research in animal models has demonstrated that leucine supplementation can significantly impact glucose and lipid metabolism. nih.govmdpi.com In diabetic rats, for instance, leucine supplementation has been shown to increase the expression of genes involved in glucose and lipid metabolism in skeletal muscle, such as GLUT4 and peroxisome proliferator-activated receptor (PPAR). nih.gov This leads to improved glucose tolerance and insulin sensitivity. nih.gov
Similarly, in mice fed a high-fat diet, doubling the dietary leucine intake improved glucose tolerance and insulin signaling in muscle, liver, and fat, and reduced hepatic steatosis, without altering body weight. plos.org Leucine supplementation also normalized the levels of TCA cycle metabolites and fatty acids that were altered by the high-fat diet. plos.org Studies in dairy goats have also shown that leucine supplementation enhances the expression of genes involved in both lipid and glucose metabolism in the liver and skeletal muscle, including fatty acid synthase (FAS) and glucose transporter 1 (GLUT1). nih.gov Furthermore, postnatal L-leucine supplementation in the female offspring of mice exposed to cigarette smoke during pregnancy was found to ameliorate glucose intolerance and reduce fat mass. nih.gov However, some studies in mice have indicated that intermittent leucine deprivation can also lead to long-lasting improvements in insulin sensitivity. diabetesjournals.org These findings highlight the complex and multifaceted role of leucine in regulating metabolic health in non-human systems. nih.govmdpi.complos.org
Contribution to De Novo Lipogenesis and Cholesterol Synthesis in Animal Models
L-Leucine's carbon skeleton can be a substrate for both de novo lipogenesis (DNL), the synthesis of new fatty acids, and the production of cholesterol. The use of L-Leucine (5,5,5-D3) in animal models enables researchers to quantify the extent to which leucine contributes to these pathways. Following administration, the deuterated methyl groups of leucine can be incorporated into acetyl-CoA, a fundamental building block for both fatty acid and cholesterol synthesis. nih.gov
Tracer studies in rodents have demonstrated that the deuterium from L-Leucine (5,5,5-D3) becomes incorporated into newly synthesized lipids. By measuring the deuterium enrichment in key molecules like palmitate (a primary product of DNL) and cholesterol, the contribution of leucine can be precisely calculated. nih.govdiabetesjournals.org Research has shown that while glucose is often the main carbon source for DNL, amino acids like leucine can provide a significant contribution, especially under certain dietary conditions or in specific tissues like brown adipose tissue. nih.gov These studies are crucial for understanding how nutrient partitioning and utilization are altered in various physiological and disease states.
For instance, studies in mice have used similar carbon-13 labeled leucine tracers to show that leucine catabolism is a significant source of acetyl-CoA for fatty acid synthesis in vivo in tissues like brown and white adipose tissue and the heart. nih.gov This highlights the importance of branched-chain amino acid catabolism in supplying precursors for lipid synthesis in tissues with high lipogenic activity. nih.gov
| Tracer Used | Animal Model | Key Finding | Reference |
|---|---|---|---|
| L-[5,5,5-2H3]-leucine | Healthy Humans | Used to trace the effects of hyperglucagonemia on hepatic lipoprotein production, a process closely linked to lipid synthesis. diabetesjournals.org | diabetesjournals.org |
| 13C-leucine | Mice | Demonstrated that leucine catabolism contributes significantly to the acetyl-CoA pool for de novo synthesis of fatty acids like palmitate in various tissues. nih.gov | nih.gov |
Investigation of Leucine in Specific Preclinical Disease Models
Muscle Atrophy and Cachexia Models (excluding human clinical aspects)
Muscle atrophy and cachexia, a severe wasting syndrome often associated with cancer, are characterized by a significant loss of skeletal muscle mass. nih.govnih.gov L-leucine is known to stimulate muscle protein synthesis (MPS), primarily by activating the mTORC1 signaling pathway. nih.govfrontiersin.org L-Leucine (5,5,5-D3) and other stable isotope-labeled leucine variants are invaluable tools in preclinical animal models to dissect the dynamics of muscle protein turnover in these conditions. nih.gove-acnm.org
In rodent models of cancer-induced cachexia, researchers administer labeled leucine to measure the rates of both MPS and muscle protein breakdown. researchgate.net By analyzing the incorporation of the tracer into muscle proteins, they can quantify the anabolic response to interventions like nutritional supplementation. e-acnm.org Numerous preclinical studies have shown that leucine-enriched diets can help preserve muscle mass, improve muscle function, and reduce the expression of genes associated with muscle atrophy in tumor-bearing animals. nih.govnih.govnih.gov For example, in Walker 256 tumor-bearing rats, a leucine-rich diet helped maintain body and muscle mass and decreased the expression of the atrophy marker MuRF-1. nih.govnih.gov These tracer studies allow for a dynamic and precise assessment of protein metabolism, helping to clarify whether the benefits of leucine are due to increased synthesis, decreased breakdown, or both. e-acnm.orgresearchgate.net
| Preclinical Model | Intervention | Key Research Finding | Reference |
|---|---|---|---|
| Walker 256 tumor-bearing rats (Cancer Cachexia) | Leucine-rich diet | Improved body and muscle mass; decreased expression of muscle atrophy markers (e.g., MuRF-1). nih.gov | nih.gov |
| Tumor-bearing mice (Cancer Cachexia) | Leucine supplementation | Leucine may attenuate skeletal muscle loss and reduce inflammation. nih.gov However, some studies note contradictory findings, with one suggesting leucine could exacerbate muscle loss in a specific lung cancer model. mdpi.com | nih.govmdpi.com |
Neurological Research (e.g., Blood-Brain Barrier Transport)
The brain requires a steady supply of essential amino acids like leucine, which it cannot produce on its own. These amino acids must be transported across the blood-brain barrier (BBB). The primary transporter for leucine and other large neutral amino acids is the L-type amino acid transporter 1 (LAT1). researchgate.netmdpi.com L-Leucine (5,5,5-D3) and similar labeled versions are used in preclinical research to study the kinetics and regulation of this vital transport process. researchgate.netresearchgate.net
In vitro studies using human cerebral microvascular endothelial cell lines, such as hCMEC/D3, serve as models for the human BBB. nih.govacs.org In these models, researchers can use labeled leucine (e.g., [¹³C₆, ¹⁵N]-L-leucine) to measure uptake rates and determine the activity of specific transporters like LAT1. researchgate.netmdpi.comresearchgate.net Such experiments have confirmed that LAT1 is the primary transporter for leucine in these BBB models. mdpi.com By using specific inhibitors, the contribution of LAT1 to total leucine uptake can be quantified, providing insights into how drug candidates or disease states might affect nutrient delivery to the brain. researchgate.netmdpi.com This research is fundamental to understanding brain homeostasis and designing drugs that can effectively cross the BBB. researchgate.net
Cancer Metabolism Research in Cellular and Animal Models
Cancer cells reprogram their metabolism to fuel rapid growth and proliferation, a phenomenon that often involves an altered use of branched-chain amino acids (BCAAs) like leucine. nih.goveurisotop.com L-Leucine (5,5,5-D3) is a key tracer used to investigate the metabolic fate of leucine in cancer cells and tumors. eurisotop.com
In cell culture (in vitro), cancer cells are grown in media containing labeled leucine. By tracking the labeled atoms, scientists can map how leucine's carbon and nitrogen are used to build new proteins, generate energy via the tricarboxylic acid (TCA) cycle, or contribute to the synthesis of other molecules like lipids. eurisotop.com These studies have shown that some cancers are highly dependent on BCAA catabolism. nih.goveurisotop.com
In animal models (in vivo), administering L-Leucine (5,5,5-D3) to tumor-bearing mice allows for tracing leucine utilization within the actual tumor microenvironment. This has revealed that different cancer types have distinct BCAA metabolic profiles. For example, non-small cell lung carcinoma (NSCLC) tumors readily use BCAAs for protein synthesis and as a nitrogen source, whereas pancreatic ductal adenocarcinoma (PDAC) tumors show decreased BCAA uptake. eurisotop.com A recent study in NSCLC patients undergoing immunotherapy found that higher plasma levels of L-leucine were associated with a better prognosis, highlighting the clinical relevance of understanding leucine metabolism in cancer. nih.gov This research helps identify metabolic dependencies that could become targets for new cancer therapies. eurisotop.com
Isotope Effects and Metabolic Assumptions in Deuterated Leucine Tracer Studies
Kinetic Isotope Effects of Deuterium (B1214612) Labeling
A fundamental assumption in tracer kinetic studies is that the isotopic label does not alter the metabolic fate of the molecule of interest. However, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to kinetic isotope effects, where the rate of a chemical reaction is altered. In the context of L-Leucine (5,5,5-D3), this could potentially influence its rates of transamination, oxidation, and incorporation into proteins compared to its unlabeled counterpart.
While the use of L-[1-¹³C]leucine is often considered the reference method for measuring whole-body protein turnover, studies have also utilized deuterated tracers like L-leucine-d3. nih.govlumiprobe.comsigmaaldrich.comisotope.com Research comparing different isotopically labeled leucines, including deuterated forms, has shown that they can provide comparable results for determining the production rates of specific proteins, such as apolipoprotein A-I and B-100. researchgate.net This suggests that for many applications, the kinetic isotope effect of deuterium in the 5,5,5-position of leucine (B10760876) is minimal and does not significantly compromise the validity of the measurements. However, it remains a crucial factor to consider, particularly when comparing results across studies that use different tracers.
Validation of Precursor Pool Enrichment
A critical aspect of accurately measuring protein synthesis is determining the true isotopic enrichment of the precursor pool, which is the immediate source of amino acids for protein synthesis: the aminoacyl-tRNA. annualreviews.org Direct measurement of aminoacyl-tRNA enrichment is technically challenging. Therefore, researchers often rely on more accessible surrogate pools, such as the free amino acid pool in plasma or tissue. annualreviews.orgcambridge.org
The choice of the precursor pool surrogate is a significant decision in experimental design and can impact the interpretation of results. nih.gov Studies have shown that the enrichment of leucyl-tRNA in muscle is intermediate between that of plasma and tissue free leucine, indicating some degree of cellular compartmentation. annualreviews.org
A widely used and validated approach involves measuring the enrichment of α-ketoisocaproate (KIC), the transamination product of leucine. annualreviews.orgcambridge.org KIC is considered a good proxy for the intracellular leucine enrichment because the transamination of leucine to KIC occurs primarily within the tissues. annualreviews.org Research has demonstrated that the specific activity of plasma KIC is similar to that of newly synthesized proteins, supporting its use as a reliable indicator of the precursor pool for protein synthesis. annualreviews.orgnih.gov For instance, in studies of pancreatic protein synthesis, the specific activity of leucine in secreted enzymes was found to be comparable to that of plasma KIC, but lower than that of plasma leucine. nih.gov This highlights the potential for overestimation of the precursor pool enrichment when relying solely on plasma leucine data. nih.gov
| Tracer Used | Precursor Pool Measured | Key Finding | Reference |
|---|---|---|---|
| [1-¹⁴C]leucine | Plasma Leucine vs. Plasma KIC vs. Enzyme Leucine | Enzyme leucine specific activity was not different from plasma KIC but was lower than plasma leucine. | nih.gov |
| [³H]leucine and [¹⁴C]KIC | Plasma KIC and Plasma Leucine | The ratio of enrichments of their reciprocals was similar in the plasma free pool and in plasma proteins. | annualreviews.org |
| D₃-KIC | Muscle Precursor (D₃-leucine) | Allowed for measurement of both precursor and product in muscle protein using GCMS alone. | nih.gov |
Assumptions and Limitations of Stable Isotope Tracer Methodologies
The application of stable isotope tracers like L-Leucine (5,5,5-D3) to quantify protein kinetics is predicated on several key assumptions. nih.govkarger.com Violations of these assumptions can lead to inaccuracies in the calculated rates of protein synthesis, breakdown, and oxidation.
A primary assumption is that the system is in a steady state, meaning the size of the free amino acid pool being traced remains constant throughout the measurement period. cambridge.org This assumption can be challenged in certain physiological conditions, such as during exercise, where there is an increased uptake and oxidation of branched-chain amino acids in muscle. cambridge.org Another critical assumption is that once a labeled molecule leaves a pool, it does not re-enter, a concept known as recycling. physiology.org
Non-Steady-State Steele Calculations
To address the limitations of the steady-state assumption, particularly in dynamic physiological states, non-steady-state models have been developed. The Steele equation is a well-established model used to calculate the rate of appearance of a substance under non-steady-state conditions. physiology.orgmit.edu This model accounts for changes in the volume and concentration of the traced pool over time.
While the Steele equation provides a more dynamic picture of metabolic kinetics, its application to intracellular leucine kinetics involves a greater number of assumptions compared to simpler monocompartmental approaches. diabetesjournals.org Interestingly, in some studies comparing different calculation methods, the results obtained from non-steady-state Steele calculations were found to be essentially identical to those derived from steady-state approaches under the specific experimental conditions. physiology.orgresearchgate.net However, at high rates of insulin (B600854) infusion, negative values can sometimes be produced with the Steele equation, highlighting a potential limitation. mit.edu
Impact of Recycling and Tracer Administration Protocols
Tracer recycling, the re-entry of a labeled amino acid into the free pool following its release from protein breakdown, can significantly influence the interpretation of kinetic data, especially in studies of long duration. nih.govphysiology.orgphysiology.org If not accounted for, recycling can lead to an underestimation of true protein breakdown rates. Studies have shown that after a 24-hour infusion of labeled leucine, there is significant recycling of the label, as evidenced by a higher-than-expected entry of the tracer into the plasma space. physiology.org
The choice of tracer administration protocol—either a single bolus (pulse-chase) or a continuous infusion—also affects the experimental design and data interpretation. researchgate.netnih.govphysiology.org Continuous infusion protocols are designed to achieve a plateau in tracer enrichment, simplifying calculations based on steady-state assumptions. cambridge.org In contrast, pulse-chase methods follow the decay of the tracer enrichment over time. Both methods have their merits and are chosen based on the specific research question and practical considerations. nih.gov
Advanced Research Directions and Methodological Enhancements
Multi-Isotope Labeling Strategies (e.g., L-Leucine (5,5,5-D3) with 13C or 15N)
The simultaneous use of multiple stable isotopes provides a more dynamic and comprehensive view of metabolic pathways. frontiersin.org Combining L-Leucine (5,5,5-D3) with other labeled compounds, such as those containing Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), allows researchers to trace the fate of different atoms within a molecule or interacting metabolic pathways concurrently. mdpi.comnih.gov For instance, a dual-labeling approach using ¹³C- and ¹⁵N-labeled amino acids can differentiate between the carbon skeleton and the amino group of an amino acid, offering detailed insights into protein synthesis, breakdown, and amino acid recycling.
This strategy is particularly powerful in fluxomics, where the goal is to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.com By tracking the incorporation of different isotopes into various metabolites, a more complete picture of metabolic network activity can be constructed. mdpi.comcreative-proteomics.com For example, in studies of muscle protein synthesis, combining a deuterated leucine (B10760876) tracer with a ¹³C-labeled glucose tracer can simultaneously measure protein turnover and glucose metabolism, revealing the interplay between these two fundamental processes. researchgate.netportlandpress.com
Table 1: Examples of Multi-Isotope Labeling Strategies and Their Applications
| Isotope Combination | Research Area | Insights Gained |
|---|---|---|
| L-Leucine (5,5,5-D3) + ¹³C-Glucose | Muscle Physiology | Simultaneous measurement of protein synthesis and glucose oxidation rates. researchgate.net |
| L-Leucine (5,5,5-D3) + ¹⁵N-Glutamine | Cancer Metabolism | Tracing of both carbon and nitrogen fates in tumor cells, elucidating nutrient utilization. mdpi.com |
These multi-isotope approaches, while technically demanding, provide a level of detail that is unattainable with single-tracer experiments, paving the way for a more holistic understanding of complex biological systems.
Integration with Omics Technologies (Proteomics, Metabolomics, Fluxomics)
The integration of stable isotope tracing with "omics" technologies represents a significant leap forward in metabolic research. frontiersin.orgacs.org This synergy allows for a systems-level analysis of metabolism, connecting changes in metabolic fluxes with alterations in the proteome and metabolome.
Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. pnas.org While traditionally employing arginine and lysine, the principles can be extended to other amino acids like leucine. By growing cells in media containing either normal leucine or L-Leucine (5,5,5-D3), the relative abundance of thousands of proteins can be compared between different experimental conditions. pnas.org This approach has been used to study changes in the proteome of lipid rafts in response to cholesterol disruption. pnas.org
Metabolomics: Stable isotope-assisted metabolomics combines the global metabolite profiling of metabolomics with the pathway-tracing capabilities of stable isotopes. acs.org By introducing L-Leucine (5,5,5-D3) into a biological system, researchers can track the appearance of the deuterium (B1214612) label in a wide array of downstream metabolites, effectively mapping out the metabolic fate of leucine on a global scale. acs.org This untargeted approach can reveal novel metabolic pathways and connections that might be missed in a targeted analysis. acs.org
Fluxomics: Fluxomics aims to quantify the rates of all metabolic reactions in a cell or organism. creative-proteomics.com Stable isotope tracers like L-Leucine (5,5,5-D3) are central to this field. nih.govcreative-proteomics.com The pattern and rate of isotope incorporation into various metabolites provide the raw data for computational models that calculate metabolic fluxes. nih.gov This integrated approach provides a dynamic picture of cellular metabolism that goes beyond static measurements of metabolite concentrations or protein levels. nih.goveurisotop.com
Table 2: Integration of L-Leucine (5,5,5-D3) with Omics Technologies
| Omics Technology | Combined Approach | Example Application |
|---|---|---|
| Proteomics | SILAC with deuterated leucine | Quantifying changes in protein expression in response to stimuli. pnas.org |
| Metabolomics | Stable isotope-assisted metabolomics | Global mapping of leucine's metabolic fate and discovery of novel pathways. acs.org |
Development of Novel Biosensors and Imaging Techniques for Deuterated Compounds
While mass spectrometry is the primary tool for detecting deuterated compounds, there is a growing interest in developing new technologies for their in-situ and real-time detection.
Biosensors: The development of biosensors capable of detecting specific deuterated metabolites could offer a more continuous and less invasive way to monitor metabolic processes. While still in early stages, research into creating sensors for small molecules could be adapted for deuterated compounds.
Imaging Techniques: A significant advancement in this area is the use of stimulated Raman scattering (SRS) microscopy. spiedigitallibrary.orgnih.gov This vibrational imaging technique can detect the carbon-deuterium (C-D) bond, which has a unique Raman shift in a "silent" region of the cellular spectrum. nih.govpnas.org By providing cells or organisms with deuterated amino acids, including deuterated leucine, researchers can visualize the synthesis of new proteins in real-time and with subcellular resolution. spiedigitallibrary.orgnih.gov This method is non-invasive and can be used in live cells and even whole organisms, offering a powerful tool to study protein metabolism dynamics. spiedigitallibrary.orgnih.gov Another emerging technique is Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS) to detect the metabolic fate of deuterium-labeled substrates like glucose. frontiersin.orgresearchgate.netnih.gov This approach provides three-dimensional metabolic images and holds promise for clinical applications. frontiersin.orgescholarship.org
Table 3: Advanced Detection and Imaging Techniques for Deuterated Compounds
| Technique | Principle | Advantages | Application with Deuterated Leucine |
|---|---|---|---|
| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging of the unique C-D bond frequency. nih.gov | High spatial resolution, live-cell imaging, non-invasive. spiedigitallibrary.orgnih.gov | Visualizing newly synthesized proteins with subcellular detail. spiedigitallibrary.orgnih.gov |
Computational Modeling and Simulation of Leucine Metabolic Pathways
Computational modeling is an indispensable tool for interpreting the complex datasets generated from stable isotope tracer studies. ahajournals.orghelsinki.fi
Compartmental Modeling: This approach is widely used to analyze kinetic data from tracer experiments. ahajournals.orgresearchgate.net The body or a specific tissue is represented as a series of interconnected compartments, and the model describes the movement of the tracer between these compartments over time. ahajournals.orghelsinki.fi By fitting the model to the experimental data (i.e., the enrichment of the tracer in different pools), researchers can estimate key kinetic parameters such as production rates, clearance rates, and conversion rates of metabolites and proteins. researchgate.netnih.gov Software like SAAM II is often used for this purpose. ahajournals.orgnih.gov
Metabolic Flux Analysis (MFA): As mentioned earlier, MFA uses stable isotope labeling data to calculate the rates of metabolic reactions. nih.gov This requires sophisticated computational algorithms to solve the complex system of equations that describe the metabolic network and the flow of isotopes through it. alliedacademies.org
Forcing Functions: In some cases, it is not necessary to model the entire whole-body metabolism of the tracer. Instead, the plasma enrichment of the tracer over time can be used as a "forcing function" that serves as the input to a more focused model of a specific tissue or metabolic pathway. ahajournals.org This simplifies the modeling process while still allowing for accurate kinetic analysis of the pathway of interest. ahajournals.org
These computational approaches are essential for extracting meaningful quantitative information from raw tracer data and for testing different hypotheses about the structure and regulation of metabolic pathways.
Standardization of Deuterated Leucine Tracer Methodologies in Preclinical Research
To ensure the reproducibility and comparability of findings across different laboratories, there is a need for greater standardization of methodologies using deuterated leucine tracers. acs.orgplos.org
Protocol Harmonization: This includes standardizing aspects of the experimental design, such as the tracer infusion protocol (bolus vs. constant infusion), the duration of the study, and the sampling schedule. physiology.org For example, it has been shown that the route of tracer administration (gastric vs. duodenal) can significantly affect the ability to achieve a steady state in plasma isotope enrichment. physiology.org
Analytical Validation: Standardization of the analytical methods used to measure isotopic enrichment is also crucial. maastrichtuniversity.nl This involves establishing best practices for sample preparation, mass spectrometry analysis, and data processing to minimize analytical variability. acs.orgmaastrichtuniversity.nl Ensuring the accuracy and precision of these measurements is fundamental to the reliability of the kinetic data derived from them. maastrichtuniversity.nl
Reporting Guidelines: The development and adoption of clear guidelines for reporting the results of tracer studies would improve transparency and allow for more effective meta-analyses. These guidelines should include detailed descriptions of the experimental protocol, the analytical methods, and the computational models used.
The International Atomic Energy Agency (IAEA) provides guidelines for the use of stable isotopes in various fields, which can serve as a model for developing more specific standards for preclinical metabolic research. iaea.orgiaea.org Efforts towards standardization will enhance the rigor and reliability of research using L-Leucine (5,5,5-D3) and other stable isotope tracers, ultimately accelerating progress in the understanding of metabolic regulation in health and disease. physiology.org
Q & A
Q. How can researchers leverage existing literature to identify gaps in L-Leucine (5,5,5-D3) applications?
- Answer : Conduct systematic reviews using databases like PubMed and Scopus with keywords: "L-Leucine-D3," "metabolic tracer," "deuterium NMR." Apply PICO framework (Population: cell/animal models; Intervention: isotopic labeling; Comparison: other tracers; Outcome: flux rates). Cross-reference citations in foundational papers (e.g., apolipoprotein B metabolism studies) to map knowledge networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
